1-(2,4-Dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine
CAS No.: 78070-19-6
Cat. No.: VC17168170
Molecular Formula: C17H15F3N4O4
Molecular Weight: 396.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78070-19-6 |
|---|---|
| Molecular Formula | C17H15F3N4O4 |
| Molecular Weight | 396.32 g/mol |
| IUPAC Name | 1-(2,4-dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine |
| Standard InChI | InChI=1S/C17H15F3N4O4/c18-17(19,20)12-2-1-3-13(10-12)21-6-8-22(9-7-21)15-5-4-14(23(25)26)11-16(15)24(27)28/h1-5,10-11H,6-9H2 |
| Standard InChI Key | LXVGWGHRZBJQMX-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC(=C3)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereoelectronic Properties
The compound’s structure comprises a piperazine core substituted at the 1-position with a 2,4-dinitrophenyl group and at the 4-position with a 3-(trifluoromethyl)phenyl group . The 2,4-dinitrophenyl moiety introduces strong electron-withdrawing effects due to the nitro groups at the 2- and 4-positions, which influence the compound’s electronic distribution and reactivity. The 3-(trifluoromethyl)phenyl group contributes hydrophobicity and metabolic stability, a feature often leveraged in drug design to enhance membrane permeability and resistance to oxidative degradation .
Key physicochemical parameters include a calculated exact mass of 342.133 g/mol and a topological polar surface area (PSA) of 98.12 Ų, suggesting moderate solubility in polar solvents . The logP value of 4.31 indicates significant lipophilicity, which may facilitate passive diffusion across biological membranes .
Table 1: Physicochemical Properties of 1-(2,4-Dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.35 g/mol |
| Exact Mass | 342.133 g/mol |
| Topological Polar Surface Area | 98.12 Ų |
| LogP | 4.31 |
| Compound | Target Enzyme | IC (μM) | Biological Activity |
|---|---|---|---|
| ML267 | Sfp-PPTase | 0.29 | Antibacterial (MRSA) |
| IMPDH Inhibitor | IMPDH (M. tuberculosis) | 0.81 | Antitubercular |
| Fasudil | ROCK Kinase | 0.33 | Vasodilatory |
Physicochemical and Pharmacokinetic Profiling
Solubility and Permeability
The compound’s logP of 4.31 suggests favorable lipid membrane permeability, though its high PSA (98.12 Ų) may limit absorption via passive diffusion . Strategies to improve bioavailability could include prodrug formulations or salt formation to enhance aqueous solubility.
Metabolic Stability
Future Directions and Challenges
Target Identification and Validation
While the compound’s exact mechanism remains uncharacterized, target deconvolution approaches—such as chemical proteomics or phenotypic screening—could identify interacting proteins. Given the structural resemblance to IMPDH and PPTase inhibitors, enzymatic assays against these targets are warranted .
Optimization of Pharmacodynamic Properties
Lead optimization efforts should focus on balancing lipophilicity and solubility. Introducing polar substituents (e.g., hydroxyl or amine groups) while retaining the trifluoromethyl moiety may improve drug-likeness. Additionally, replacing the nitro groups with bioisosteres (e.g., cyan or sulfonamide) could mitigate potential toxicity.
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